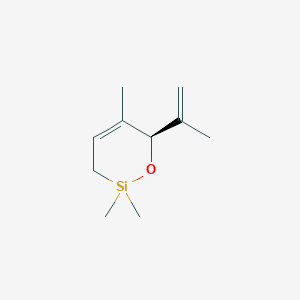
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline is a unique organosilicon compound characterized by its distinct structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes a dihydrooxasiline ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline typically involves several key steps. One common synthetic route includes the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. For instance, the preparation might involve the use of trimethylsilyl chloride and a suitable alkene in the presence of a catalyst to facilitate the formation of the dihydrooxasiline ring. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the dihydrooxasiline ring or the attached alkyl groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organosilicon compounds. In biology, it has potential applications in the development of novel biomaterials due to its unique structural properties. In medicine, research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations. Industrially, (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline is used in the production of specialty polymers and coatings, where its unique properties can enhance performance characteristics.
Mecanismo De Acción
The mechanism by which (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline exerts its effects is primarily through interactions with specific molecular targets. These interactions often involve the silicon atom in the dihydrooxasiline ring, which can form bonds with various biological molecules. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes, depending on the specific application and context.
Comparación Con Compuestos Similares
When compared to other similar compounds, (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline stands out due to its unique structural features and reactivity. Similar compounds might include other organosilicon compounds with different substituents on the silicon atom or variations in the ring structure. For example, compounds like (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasilane or (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiloxane share some similarities but differ in their specific chemical properties and applications.
Propiedades
Número CAS |
247063-87-2 |
|---|---|
Fórmula molecular |
C10H18OSi |
Peso molecular |
182.33 g/mol |
Nombre IUPAC |
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline |
InChI |
InChI=1S/C10H18OSi/c1-8(2)10-9(3)6-7-12(4,5)11-10/h6,10H,1,7H2,2-5H3/t10-/m1/s1 |
Clave InChI |
UNNMTPDNXKCVAE-SNVBAGLBSA-N |
SMILES isomérico |
CC1=CC[Si](O[C@@H]1C(=C)C)(C)C |
SMILES canónico |
CC1=CC[Si](OC1C(=C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















